5-Amino-N,2-dimethyloxazole-4-carboxamide
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Overview
Description
5-Amino-N,2-dimethyloxazole-4-carboxamide is a heterocyclic organic compound that features an oxazole ring substituted with an amino group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N,2-dimethyloxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminocyanacetamide with carbon disulfide to form a thiazole intermediate, which is then methylated and reduced to yield the desired oxazole compound . The reaction conditions often include the use of bases such as sodium hydroxide and catalysts like Raney nickel.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-N,2-dimethyloxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
5-Amino-N,2-dimethyloxazole-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-N,2-dimethyloxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-carboxamideimidazole: Another heterocyclic compound with similar functional groups.
2-Amino-N-phenylthiazole-5-carboxamide: A thiazole derivative with comparable biological activities.
Uniqueness
5-Amino-N,2-dimethyloxazole-4-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H9N3O2 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-amino-N,2-dimethyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c1-3-9-4(5(7)11-3)6(10)8-2/h7H2,1-2H3,(H,8,10) |
InChI Key |
ZXWKSVAAJKJBQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)N)C(=O)NC |
Origin of Product |
United States |
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